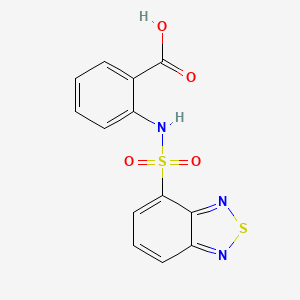

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid

Description

Properties

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-13(18)8-4-1-2-5-9(8)16-22(19,20)11-7-3-6-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAJTZUMXHXMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid has been explored for its potential as an antimicrobial agent . Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics . Additionally, its derivatives have shown promise in treating neurodegenerative diseases by acting on specific enzyme targets such as monoamine oxidase and cholinesterase .

Research has demonstrated that this compound can function as an enzyme inhibitor , disrupting critical biochemical pathways. For instance, it has been investigated for its ability to inhibit enzymes involved in neurotransmitter degradation, offering potential therapeutic effects for depression and related disorders .

Material Science

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties derived from the benzothiadiazole moiety. Its incorporation into polymer matrices has been studied for enhancing the performance of electronic devices.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of various benzothiadiazole derivatives found that 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid exhibited significant inhibition against several bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents for treating depression-related neurodegenerative diseases, derivatives of this compound were tested for their inhibitory potency against monoamine oxidase B (MAO-B). Results indicated that certain derivatives significantly reduced enzyme activity while maintaining low cytotoxicity levels in vitro .

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)-4-methylsulfanylbutanoic acid

- 2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)-4-(trifluoromethyl)benzoic acid methyl ester

Uniqueness

2-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonylamino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name: 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid

- Molecular Formula: C13H9N3O4S2

- Molecular Weight: 335.35 g/mol

- InChI Key: OOTMIMPOFYFCME-UHFFFAOYSA-N

The compound features a benzothiadiazole moiety linked to a benzoic acid through a sulfonamide group, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 2-aminobenzoic acid with 2,1,3-benzothiadiazole-4-sulfonyl chloride in the presence of a base like triethylamine in dichloromethane. The reaction conditions are optimized for high yield and purity through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. This property is attributed to its ability to interact with bacterial enzymes, disrupting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In animal models, it demonstrated a capacity to reduce inflammation markers, suggesting possible applications in treating inflammatory diseases .

The proposed mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt biochemical pathways critical for microbial survival and inflammatory responses.

Research Findings and Case Studies

A selection of studies highlights the biological activity and potential applications of this compound:

Applications in Medicine and Agriculture

Given its biological properties, 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid is being explored for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.